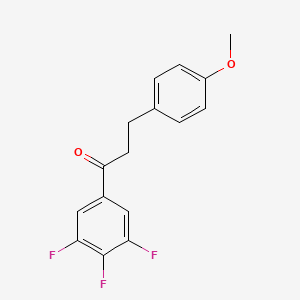

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

CAS No.: 898776-46-0

Cat. No.: VC2301510

Molecular Formula: C16H13F3O2

Molecular Weight: 294.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-46-0 |

|---|---|

| Molecular Formula | C16H13F3O2 |

| Molecular Weight | 294.27 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 |

| Standard InChI Key | ZVNRRZOTZSDNRA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |

Introduction

Structural Characteristics

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone consists of two aromatic rings connected by a propiophenone linkage. The first ring contains a methoxy group at the para position (4-methoxyphenyl), while the second ring features fluorine atoms at positions 3', 4', and 5'. The compound belongs to the broader class of functionalized propiophenones, which contain a three-carbon chain with a ketone functional group connecting two aromatic rings.

The structural formula can be represented as:

C₁₆H₁₁F₃O₂

The molecular weight is approximately 292.26 g/mol, based on the atomic weights of the constituent elements.

Key Functional Groups

The compound contains several important functional groups:

| Functional Group | Position | Chemical Properties |

|---|---|---|

| Methoxy (-OCH₃) | 4-position on first phenyl ring | Electron-donating, increases nucleophilicity |

| Fluorine | 3',4',5' positions on second phenyl ring | Electron-withdrawing, increases acidity of neighboring hydrogens |

| Ketone (C=O) | Central connecting group | Electrophilic center, susceptible to nucleophilic attack |

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoro) groups creates an interesting electronic distribution that likely influences reactivity patterns and potential applications .

Physical Properties

Based on structural analysis and comparison with similar compounds in the literature, the following physical properties can be predicted:

Synthesis Approaches

Several potential synthetic routes could be employed for preparing 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone:

Friedel-Crafts Acylation

A promising approach would involve the reaction of 4-methoxybenzene with 3',4',5'-trifluorocinnamoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride :

-

Preparation of 3',4',5'-trifluorocinnamic acid from 3,4,5-trifluorobenzaldehyde and malonic acid

-

Conversion to the acid chloride using thionyl chloride

-

Friedel-Crafts acylation with anisole (4-methoxybenzene)

Cross-Coupling Approach

Alternatively, palladium-catalyzed coupling reactions could be employed:

-

Preparation of 1-(4-methoxyphenyl)-3-bromopropan-1-one

-

Coupling with 3,4,5-trifluorophenylboronic acid using Suzuki conditions

| Nucleus | Expected Chemical Shifts and Patterns |

|---|---|

| ¹H NMR | Methoxy protons (3.8-3.9 ppm, singlet); Aromatic protons (6.9-7.9 ppm, complex patterns); Methylene protons (3.0-3.4 ppm) |

| ¹³C NMR | Carbonyl carbon (195-198 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (55-56 ppm); Methylene carbons (30-45 ppm) |

| ¹⁹F NMR | Complex patterns reflecting the 3',4',5' substitution (approximately -130 to -165 ppm) |

The presence of fluorine atoms would create characteristic splitting patterns in both proton and carbon NMR spectra, similar to those observed in other fluorinated aromatic compounds described in the literature .

IR Spectroscopy

Key IR absorption bands would likely include:

-

Carbonyl stretching (1680-1700 cm⁻¹)

-

C-F stretching (1000-1350 cm⁻¹)

-

C-O-C stretching from the methoxy group (1200-1250 cm⁻¹)

Structure-Activity Relationships

When considering potential biological activities, several structural features merit attention:

Similar compounds with different substitution patterns have demonstrated cytotoxic effects against cancer cell lines. For example, compound 4c described in the literature (1-(4-methoxyphenyl)-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one) showed activity against MCF-7 breast cancer cells .

Crystallographic Considerations

If crystallized, 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone would likely exhibit interesting packing arrangements influenced by both C-H···F and C-H···O interactions. Based on related structures in the literature, the following crystallographic features might be observed:

-

Potential formation of C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy groups

-

Dihedral angles between aromatic rings influenced by packing forces and intramolecular interactions

Similar compounds have crystallized in monoclinic or orthorhombic space groups, with Z values typically ranging from 2 to 4 .

Future Research Directions

Several promising areas for future investigation of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone include:

-

Synthesis optimization and detailed structural characterization

-

Evaluation of biological activities, particularly in comparison with related compounds lacking fluorine substituents

-

Investigation of reaction mechanisms and selectivity in nucleophilic addition reactions

-

Exploration as a building block for the synthesis of more complex molecules with potential pharmaceutical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume